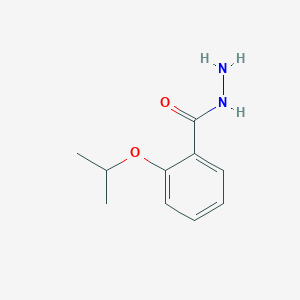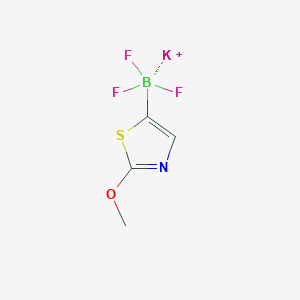
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride is a fluorinated derivative of the monosaccharide sugar l-arabinofuranose.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride typically involves the acetylation of l-arabinofuranose followed by fluorination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The fluorination step is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of cleanroom environments and high-purity reagents to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, l-arabinofuranose.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of l-arabinofuranosyl fluoride can be formed.
Hydrolysis: The primary product is l-arabinofuranose.
科学的研究の応用
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its resistance to enzymatic degradation, making it useful in various biochemical assays.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of high-purity reference standards for pharmaceutical testing.
作用機序
The compound exerts its effects primarily by disrupting DNA synthesis. The fluorine atom in the molecule interferes with the normal enzymatic processes involved in DNA replication, thereby inhibiting the growth and proliferation of tumor cells and viruses. This makes it a promising candidate for therapeutic applications in oncology and virology.
類似化合物との比較
Similar Compounds
2,3,5-Tri-o-benzoyl-l-arabinofuranose: Another acetylated derivative of l-arabinofuranose, but with benzoyl groups instead of acetyl groups.
2,3,5-Tri-o-acetyl-d-arabinofuranosyl fluoride: The d-isomer of the compound, which may have different biological activities and properties.
Uniqueness
2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride is unique due to its fluorinated structure, which imparts resistance to enzymatic degradation and enhances its biological activity. This makes it particularly valuable in research focused on antiviral and anticancer therapies.
特性
IUPAC Name |
[(2S,3S,4R)-3,4-diacetyloxy-5-fluorooxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(17-6(2)14)10(11(12)19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHMBCVTPKVTI-GKDVJIACSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)



![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)


